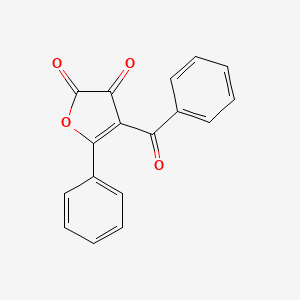
4-Benzoyl-5-phenylfuran-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-5-phenylfuran-2,3-dione is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with benzoyl and phenyl groups at positions 4 and 5, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Benzoyl-5-phenylfuran-2,3-dione can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with phenylacetic acid in the presence of a base to form the corresponding benzoylphenylacetic acid. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzoyl-5-phenylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
4-Benzoyl-5-phenylfuran-2,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-benzoyl-5-phenylfuran-2,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
- 4-Benzoyl-5-methylfuran-2,3-dione
- 4-Benzoyl-5-ethylfuran-2,3-dione
- 4-Benzoyl-5-propylfuran-2,3-dione
Comparison: 4-Benzoyl-5-phenylfuran-2,3-dione is unique due to the presence of both benzoyl and phenyl groups, which confer distinct electronic and steric properties. Compared to its methyl, ethyl, and propyl analogs, the phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
17571-17-4 |
|---|---|
Formule moléculaire |
C17H10O4 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
4-benzoyl-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C17H10O4/c18-14(11-7-3-1-4-8-11)13-15(19)17(20)21-16(13)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
JSNKUVWINRORKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


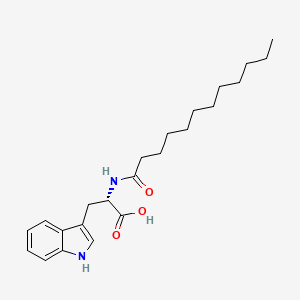


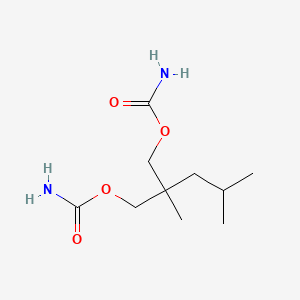

![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)

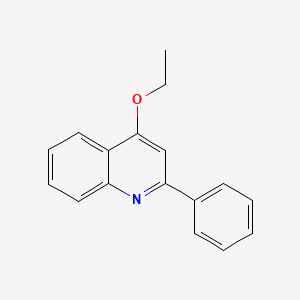
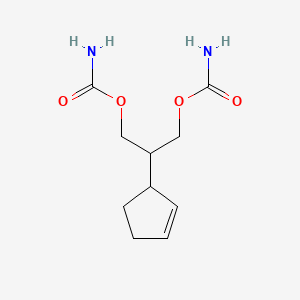

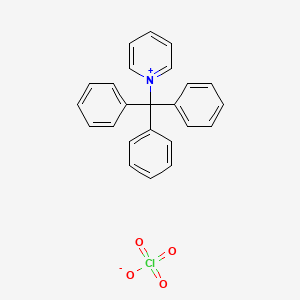
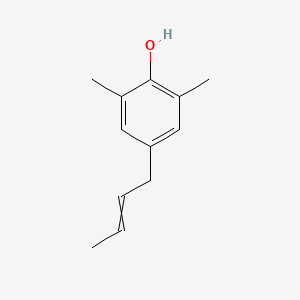
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
